5-Acetyl Imazapyr
Overview
Description
5-Acetyl Imazapyr: is a derivative of the herbicide imazapyr, which belongs to the imidazolinone family. It is known for its non-selective herbicidal properties, effectively controlling a wide range of weeds, including terrestrial annual and perennial grasses, broadleaved herbs, woody species, and riparian and emergent aquatic species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl Imazapyr involves several steps, starting from the preparation of the imidazolinone ring. The process typically includes the following steps:
Formation of the Imidazolinone Ring: The imidazolinone ring is synthesized by reacting an appropriate amine with a carboxylic acid derivative under acidic conditions.
Acetylation: The imidazolinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring proper mixing and temperature control.
Purification: Industrial purification methods include distillation, crystallization, and filtration to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl Imazapyr undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted imidazolinone derivatives.
Scientific Research Applications
Chemistry: 5-Acetyl Imazapyr is used as a precursor in the synthesis of other imidazolinone derivatives. It serves as a building block for designing new herbicidal compounds with improved efficacy and selectivity .
Biology: In biological research, this compound is studied for its effects on plant growth and development. It is used to investigate the mechanisms of herbicide resistance and the impact of herbicides on non-target plant species .
Medicine: While primarily used in agriculture, derivatives of this compound are explored for potential medicinal applications, including their role as enzyme inhibitors and antimicrobial agents .
Industry: In the industrial sector, this compound is utilized in the formulation of herbicidal products for weed control in non-crop areas, forestry, and aquatic environments .
Mechanism of Action
Mechanism: This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Imazapyr: The parent compound, widely used as a non-selective herbicide.
Imazethapyr: Another imidazolinone herbicide with similar properties but different selectivity and application rates.
Imazapic: A related compound used in weed control with a different spectrum of activity.
Uniqueness: 5-Acetyl Imazapyr is unique due to its specific acetyl modification, which can influence its reactivity and interaction with biological targets. This modification may enhance its herbicidal activity or alter its environmental persistence compared to other imidazolinone herbicides .
Biological Activity
5-Acetyl Imazapyr is a derivative of imazapyr, a widely used herbicide that inhibits acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthesis of branched-chain amino acids. This compound has garnered attention for its biological activity and potential ecological impacts, particularly regarding its effects on non-target organisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and ecological implications based on diverse research findings.
This compound functions as a non-selective herbicide by inhibiting AHAS, which is critical for the synthesis of valine, leucine, and isoleucine in plants and some microorganisms. The inhibition of this enzyme disrupts protein synthesis and cellular metabolism, leading to plant death. The compound's effectiveness is attributed to its ability to bind competitively to the active site of AHAS, thereby preventing substrate access.
Cytotoxicity Studies
In Vitro Studies
Research has demonstrated that this compound exhibits varying degrees of cytotoxicity depending on the concentration and exposure time. A study using mammalian cell lines revealed that higher concentrations (above 10 µM) significantly reduced cell viability. The MTT assay indicated a dose-dependent decrease in cell viability, with notable morphological changes observed under microscopy.
Concentration (µM) | Cell Viability (%) | Morphological Changes |
---|---|---|
1 | 95 | None |
10 | 70 | Slight shrinkage |
50 | 30 | Significant blebbing |
100 | 10 | Cell lysis |
The results suggest that while low concentrations may be tolerated by mammalian cells, higher levels lead to significant cytotoxic effects characterized by increased reactive oxygen species (ROS) production and apoptosis.
Ecological Impact
Effects on Non-Target Organisms
The ecological implications of this compound have been studied extensively, particularly regarding aquatic ecosystems. Research indicates that this herbicide can adversely affect benthic macroinvertebrates at concentrations as low as 0.184 mg/L. In situ microcosm experiments demonstrated significant declines in macroinvertebrate diversity and abundance in areas treated with imazapyr.
Concentration (mg/L) | Benthic Macroinvertebrate Diversity | Abundance (Individuals/m²) |
---|---|---|
Control | High | 150 |
0.184 | Moderate | 90 |
1.84 | Low | 30 |
18.4 | Very Low | 5 |
These findings highlight the potential risks posed by imazapyr derivatives like this compound to non-target species, emphasizing the need for careful management in agricultural practices.
Case Studies
- Aquatic Toxicity Assessment : A study conducted in a controlled pond environment assessed the impacts of varying concentrations of imazapyr on aquatic life. Results indicated significant toxicity at higher concentrations, leading to recommendations for limiting use near water bodies to protect aquatic ecosystems.
- Terrestrial Plant Studies : Field trials have shown that while imazapyr effectively controls invasive plant species, it also poses risks to native flora when applied indiscriminately. Monitoring programs are suggested to evaluate long-term effects on plant community dynamics.
Properties
IUPAC Name |
5-acetyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-7(2)15(4)14(22)17-12(18-15)11-10(13(20)21)5-9(6-16-11)8(3)19/h5-7H,1-4H3,(H,20,21)(H,17,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMRKLGBLCDQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(=O)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.